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molecular formula C10H17NO4 B8388459 1-{[(1-Methylethyl)oxy]carbonyl}-4-piperidinecarboxylic acid

1-{[(1-Methylethyl)oxy]carbonyl}-4-piperidinecarboxylic acid

Cat. No. B8388459
M. Wt: 215.25 g/mol
InChI Key: ACIBEEBCLNDTKX-UHFFFAOYSA-N
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Patent
US08101634B2

Procedure details

Isopropyl chloroformate (1.0M in toluene, 55 mL, 55 mmol) was added dropwise to a mixture of 4-piperidinecarboxylic acid (6.5 g, 50 mmol) and sodium hydroxide (4.4 g, 110 mmol) in water (25 mL) at ambient temperature. The mixture was stirred at ambient temperature overnight. The aqueous phase was separated and adjusted to pH=1 with concentrated HCl. The aqueous phase was extracted with EtOAc, and the organics were dried over MgSO4, filtered, and the filtrate was concentrated to give 10.2 g (95%) of 1-{[(1-methylethyl)oxy]carbonyl}-4-piperidinecarboxylic acid as a white solid. 1H NMR (400 MHz, CDCl3): δ 4.89 (septet, 1H, J=6.2 Hz), 4.04 (d, 2H, J=3.9 Hz), 2.97-2.79 (m, 2H), 2.58-2.38 (m, 1H), 2.00-1.80 (m, 2H), 1.72-1.53 (m, 2H), 1.21 (d, 6H, J=6.3 Hz); LRMS (ESI), m/z 214 (M−H).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH:5]([CH3:7])[CH3:6])=[O:3].[NH:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=[O:15])[CH2:10][CH2:9]1.[OH-].[Na+]>O>[CH3:6][CH:5]([O:4][C:2]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=[O:15])[CH2:10][CH2:9]1)=[O:3])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
55 mL
Type
reactant
Smiles
ClC(=O)OC(C)C
Name
Quantity
6.5 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)O
Name
Quantity
4.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)OC(=O)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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